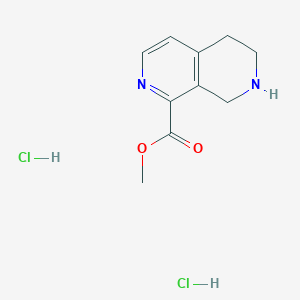

Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate;dihydrochloride” is a chemical compound with the CAS Number: 2344679-73-6 . It has a molecular weight of 265.14 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2O2.2ClH/c1-14-10(13)9-8-6-11-4-2-7(8)3-5-12-9;;/h3,5,11H,2,4,6H2,1H3;2*1H . This indicates that the compound contains 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 2 chlorine atoms .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Antibacterial Agents

Research into fluoronaphthyridines, including derivatives similar to Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate; dihydrochloride, has shown promise in the development of antibacterial agents. The synthesis and evaluation of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids demonstrated in vitro and in vivo antibacterial activities, highlighting the potential for these compounds as therapeutic agents (Bouzard et al., 1992).

Synthesis of Naphthyridines

Efforts to improve the synthesis of naphthyridine compounds have led to the development of silver-catalyzed tandem synthesis techniques. These approaches allow for the efficient and regioselective production of highly functionalized 1,2-dihydrobenzo[1,6]naphthyridines and thienopyridines via a three-component reaction, demonstrating the versatility and applicability of naphthyridine derivatives in chemical synthesis (Verma et al., 2013).

Neuroprotective Compounds

Investigations into the neuroprotective properties of 1,8-naphthyridine derivatives have identified compounds with significant potential. These derivatives, related to previously reported neuroprotective agents, have exhibited enhanced inhibition of acetylcholinesterase and butyrylcholinesterase, alongside an interesting neuroprotective profile in various cell models. Such findings underscore the potential of naphthyridine derivatives in the development of treatments for neurodegenerative diseases, including Alzheimer's disease (de los Ríos et al., 2010).

Chemoselective Reactions

The unique reactivity of Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate; dihydrochloride derivatives with amines has been explored to achieve monosubstitution and disubstitution, as well as to observe unexpected rearrangements. These reactions provide insight into the chemical behavior of naphthyridine compounds under different experimental conditions, contributing to our understanding of their reactivity and potential applications in chemical synthesis (Sirakanyan et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.2ClH/c1-14-10(13)9-8-6-11-4-2-7(8)3-5-12-9;;/h3,5,11H,2,4,6H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEIHQKDMZYUBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC2=C1CNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate;dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide](/img/no-structure.png)

![5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2695228.png)

![2-(Difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2695235.png)